molecular formula C17H17N3O2S B1675829 M1001

M1001

Numéro de catalogue: B1675829
Poids moléculaire: 327.4 g/mol
Clé InChI: LONXCUOJVJLTIP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

M1001 is a chemical compound known for its role as a weak hypoxia-inducible factor-2 alpha (HIF-2α) agonist. It binds to the HIF-2α PAS-B domain with a dissociation constant (Kd) of 667 nanomolar. This compound is primarily used in scientific research, particularly in the study of chronic kidney disease and other conditions related to hypoxia .

Applications De Recherche Scientifique

M1001 has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

M1001, also known as 3-((2-(Pyrrolidin-1-yl)phenyl)amino)benzo[d]isothiazole 1,1-dioxide or N-[2-(pyrrolidin-1-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide, primarily targets AMPK, FOXO1, HNF4A, and STAT3 . These targets play crucial roles in various biological processes:

Mode of Action

This compound interacts with its targets by acting as a regulator. It functions as an AMPK regulator, a FOXO1 expression regulator, and an HNF4A regulator

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For instance, the activation of AMPK can influence metabolic pathways, including glucose uptake and fatty acid oxidation. The regulation of FOXO1 and HNF4A can impact pathways related to apoptosis, cell cycle regulation, oxidative stress resistance, and lipid metabolism .

Pharmacokinetics

The pyrrolidine ring present in the compound is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the bioavailability of this compound.

Result of Action

It has been shown to be a protective compound against bleomycin-induced pulmonary telomeric damage and senescence . This suggests that this compound may have potential therapeutic applications in conditions related to aging and pulmonary diseases.

Analyse Biochimique

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of M1001 involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route is proprietary and typically involves the use of organic solvents and reagents under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped with advanced chemical synthesis equipment. The process involves scaling up the laboratory synthesis methods while ensuring consistency, purity, and safety. The production is conducted under stringent quality control measures to meet research-grade standards .

Analyse Des Réactions Chimiques

Types of Reactions: M1001 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .

Comparaison Avec Des Composés Similaires

    M1002: An analog of M1001 with improved efficacy.

    PT2399: Another HIF-2α agonist with similar binding properties.

    PHD-IN-2: A potent prolyl hydroxylase domain antagonist with applications in hypoxia research.

Uniqueness of this compound: this compound is unique due to its specific binding affinity to the HIF-2α PAS-B domain and its role as a weak agonist. This makes it particularly useful in research settings where modulation of HIF-2α activity is required without strong activation .

Activité Biologique

M1001 is a small molecule drug currently under investigation for its potential therapeutic applications, particularly in the fields of endocrinology and metabolic diseases. It acts primarily as an agonist for hypoxia-inducible factor 2 (HIF-2), a transcription factor involved in various cellular responses to hypoxia. The compound has garnered interest due to its modulatory effects on several key biological pathways, including AMPK signaling and the regulation of metabolic processes.

This compound functions as an AMPK modulator , impacting the AMPK signaling pathway, which plays a significant role in cellular energy homeostasis. Additionally, it influences the expression of Forkhead box protein O1 (FOXO1) and hepatocyte nuclear factor 4 alpha (HNF4A), both of which are critical in metabolic regulation and glucose homeostasis. These mechanisms suggest that this compound could be beneficial in treating conditions like dyslipidemia and other metabolic disorders .

Key Targets of this compound

Target Function
AMPKRegulates energy balance and metabolism
FOXO1Involved in stress resistance and metabolism
HNF4ARegulates glucose metabolism and lipid homeostasis
STAT3Plays a role in cell growth and apoptosis

In Vitro Studies

Research indicates that this compound enhances the transcriptional activity of HIF-2α by stabilizing its conformation. In high-throughput screening assays, this compound demonstrated significant agonistic activity, leading to increased expression of target genes such as VEGF and GLUT1, which are crucial for angiogenesis and glucose uptake, respectively .

Case Studies

One notable case study involved the evaluation of this compound's effects on renal cancer cell lines. The study found that this compound treatment led to a dose-dependent increase in HIF-2α target gene expression, suggesting its potential utility in cancer therapeutics where HIF-2α is often dysregulated .

Clinical Trials

This compound is currently in Phase 2 clinical trials aimed at evaluating its efficacy in treating dyslipidemias. Preliminary results have shown promise, with participants exhibiting improved lipid profiles after administration of the compound .

Comparative Analysis with Related Compounds

This compound's efficacy has been compared with its analogs, particularly M1002. While both compounds target HIF-2α, M1002 has shown enhanced potency and reduced toxicity profiles compared to this compound. This comparative analysis highlights the ongoing optimization efforts to improve therapeutic outcomes while minimizing adverse effects .

Efficacy Comparison Table

Compound Target Efficacy Toxicity
This compoundHIF-2αModerateModerate
M1002HIF-2αHighLow

Research Findings

Recent studies have utilized molecular dynamics simulations to elucidate the binding mechanisms of this compound with HIF-2α. These simulations provide insights into how structural modifications can enhance binding affinity and agonistic activity. The findings emphasize the importance of specific amino acid interactions within the PAS-B domain of HIF-2α, which are critical for effective agonist binding .

Propriétés

IUPAC Name

1,1-dioxo-N-(2-pyrrolidin-1-ylphenyl)-1,2-benzothiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c21-23(22)16-10-4-1-7-13(16)17(19-23)18-14-8-2-3-9-15(14)20-11-5-6-12-20/h1-4,7-10H,5-6,11-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONXCUOJVJLTIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC3=NS(=O)(=O)C4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
M1001
Reactant of Route 2
Reactant of Route 2
M1001
Reactant of Route 3
M1001
Reactant of Route 4
M1001
Reactant of Route 5
Reactant of Route 5
M1001
Reactant of Route 6
Reactant of Route 6
M1001

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.